molecular formula C9H10FNO B12103515 2-(Dimethylamino)-4-fluorobenzaldehyde

2-(Dimethylamino)-4-fluorobenzaldehyde

Cat. No.: B12103515
M. Wt: 167.18 g/mol
InChI Key: RHLNVTUVWBGGJS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-fluorobenzaldehyde is an aromatic aldehyde derivative featuring a dimethylamino group at the ortho position and a fluorine atom at the para position relative to the aldehyde functional group. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoinitiator systems. The electron-donating dimethylamino group and electron-withdrawing fluorine atom create a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

2-(dimethylamino)-4-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3

InChI Key

RHLNVTUVWBGGJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)F)C=O

Origin of Product

United States

Preparation Methods

a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:

4-Fluorobenzaldehyde+Dimethylamine+POCl32-(Dimethylamino)-4-fluorobenzaldehyde\text{4-Fluorobenzaldehyde} + \text{Dimethylamine} + \text{POCl}_3 \rightarrow \text{2-(Dimethylamino)-4-fluorobenzaldehyde} 4-Fluorobenzaldehyde+Dimethylamine+POCl3​→2-(Dimethylamino)-4-fluorobenzaldehyde

b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.

Chemical Reactions Analysis

2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.

    Reduction: Reduction with suitable reagents can yield the corresponding alcohol.

    Substitution: The fluorine atom can be replaced by other substituents.

    Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.

Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that 2-(Dimethylamino)-4-fluorobenzaldehyde exhibits cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma). Its mechanism of action may involve the inhibition of tubulin polymerization, disrupting cancer cell division.
  • Enzymatic Modulation : The dimethylamino group enhances the compound's ability to modulate enzymes involved in biochemical pathways, making it a candidate for developing new therapeutic agents targeting specific diseases.

2. Fluorescent Probes

  • The compound's fluorescence properties allow it to be used as a probe in biological studies. This capability enables researchers to visualize cellular mechanisms and interactions in real-time, enhancing our understanding of biological processes.

3. Organic Synthesis

  • As an intermediate in organic synthesis, 2-(Dimethylamino)-4-fluorobenzaldehyde serves as a building block for creating more complex organic molecules, including pharmaceuticals and agrochemicals.

1. Antitumor Efficacy

  • In vitro studies have demonstrated that 2-(Dimethylamino)-4-fluorobenzaldehyde induces cytotoxicity through apoptosis mechanisms. It shows significant activity against prostate cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation.

2. Optical Properties

  • Investigations into the optical properties of complexes involving this compound reveal dual emissions under specific conditions. These properties enhance its utility in photodynamic therapy, where light-activated compounds selectively target cancer cells.

Mechanism of Action

The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(dimethylamino)-4-fluorobenzaldehyde with key analogs, focusing on substituent effects, reactivity, and applications.

Ethyl 4-(Dimethylamino) Benzoate

  • Structure: Features a dimethylamino group at the para position and an ester group instead of an aldehyde.
  • Reactivity: Exhibits higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate. Ethyl 4-(dimethylamino) benzoate achieves a 15–20% higher degree of conversion in resin systems due to enhanced electron donation from the para-substituted dimethylamino group .
  • Physical Properties : Resins containing this compound demonstrate superior flexural strength (85–100 MPa) and lower water sorption (<1.5 μg/mm³) compared to methacrylate-based analogs .

2-(Dimethylamino) Ethyl Methacrylate

  • Structure: Combines a methacrylate group with a dimethylamino side chain.
  • Reactivity: Less effective in resin polymerization without diphenyliodonium hexafluorophosphate (DPI). However, DPI increases its degree of conversion by up to 25% in a 1:2 camphorquinone (CQ)/amine ratio .
  • Limitations: Higher water sorption (>2.0 μg/mm³) and reduced mechanical stability compared to ethyl 4-(dimethylamino) benzoate-based resins .

2-(Dimethylamino) Ethanethiol

  • Structure: Contains a thiol group instead of an aldehyde, with a dimethylaminoethyl backbone.
  • Applications : Used in chemical synthesis and as a ligand in coordination chemistry. Its thiol group enables metal-binding capabilities, unlike the aldehyde functionality in the target compound .

4-(Dimethylamino) Benzohydrazide

  • Structure : Substitutes the aldehyde with a hydrazide group.
  • Reactivity: The hydrazide moiety facilitates chelation and antimicrobial activity, as seen in studies on benzohydrazide derivatives . This contrasts with the electrophilic aldehyde group in 2-(dimethylamino)-4-fluorobenzaldehyde, which is more suited for condensation reactions.

Key Data Table: Substituent Effects on Reactivity and Properties

Compound Functional Groups Degree of Conversion (%) Flexural Strength (MPa) Water Sorption (μg/mm³) Key Application
2-(Dimethylamino)-4-fluorobenzaldehyde Aldehyde, dimethylamino, F Data not available Data not available Data not available Organic synthesis
Ethyl 4-(dimethylamino) benzoate Ester, dimethylamino 75–80 85–100 <1.5 Resin co-initiator
2-(Dimethylamino) ethyl methacrylate Methacrylate, dimethylamino 55–60 (with DPI) 60–75 >2.0 Dental resins
2-(Dimethylamino) ethanethiol Thiol, dimethylamino N/A N/A N/A Metal coordination

Research Findings and Mechanistic Insights

  • Electronic Effects: The para-fluorine atom in 2-(Dimethylamino)-4-fluorobenzaldehyde likely enhances electrophilicity at the aldehyde group, promoting nucleophilic addition reactions. This contrasts with ethyl 4-(dimethylamino) benzoate, where the ester group stabilizes resonance structures, reducing electrophilicity .
  • Synergy with Photoinitiators: Analogous to 2-(dimethylamino) ethyl methacrylate, the target compound may benefit from co-initiators like DPI to enhance radical generation efficiency in photopolymerization .

Notes and Limitations

Contradictions: Ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogs in resin systems, but its relevance to aldehyde-containing derivatives remains speculative .

Future Directions : Comparative studies on the aldehyde’s reactivity, stability under UV irradiation, and toxicity profiles are needed to validate hypotheses.

Biological Activity

2-(Dimethylamino)-4-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₁₀FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group, which contribute to its unique properties and potential biological activities. This compound has garnered attention in medicinal chemistry and organic synthesis due to its versatile chemical behavior and possible therapeutic applications.

The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, potentially modulating enzymatic activity and influencing cellular processes. Additionally, its fluorescence properties make it suitable for use as a probe in biological studies, allowing researchers to visualize cellular mechanisms and interactions.

Biological Activity

Research on 2-(Dimethylamino)-4-fluorobenzaldehyde has indicated several biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it interacts with specific cellular targets, modulating their activity or participating in redox processes crucial for understanding its therapeutic potential .
  • Enzymatic Modulation : The dimethylamino group may enhance the compound's ability to modulate enzymes involved in various biochemical pathways. This characteristic is essential for developing new therapeutic agents targeting specific diseases.
  • Fluorescent Properties : Its fluorescence allows for real-time monitoring of biological processes, making it valuable in research settings for studying cellular dynamics and interactions.

Case Studies

  • Antitumor Efficacy : In vitro studies have shown that 2-(Dimethylamino)-4-fluorobenzaldehyde exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma). The compound's mechanism of action appears to be linked to the inhibition of tubulin polymerization, which is critical for cancer cell division .
  • Optical Properties : Research has explored the optical properties of complexes involving 2-(Dimethylamino)-4-fluorobenzaldehyde, revealing dual emissions under specific conditions. These properties enhance its utility as a probe in photodynamic therapy, where light-activated compounds can selectively target cancer cells .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique reactivity and potential applications of 2-(Dimethylamino)-4-fluorobenzaldehyde. For instance, its interactions differ significantly from those of simpler derivatives like 4-fluorobenzaldehyde and other dimethylamino-substituted benzaldehydes.

Data Tables

Compound NameMolecular FormulaUnique Features
2-(Dimethylamino)-4-fluorobenzaldehydeC₉H₁₀FNOContains both dimethylamino and fluorine groups
4-FluorobenzaldehydeC₇H₅FOOnly has a fluorine atom on benzene
2-(Dimethylamino)benzaldehydeC₉H₁₁NLacks fluorine substitution
3-(Dimethylamino)benzaldehydeC₉H₁₁NDimethylamino group at a different position

Q & A

Q. What are the key synthetic routes for preparing 2-(Dimethylamino)-4-fluorobenzaldehyde?

The compound is typically synthesized via sequential functionalization of a benzene ring. A common route involves:

  • Starting material : 4-fluoroaniline undergoes alkylation to introduce the dimethylamino group at the 2-position.
  • Formylation : Subsequent Vilsmeier-Haack or Gattermann-Koch reactions introduce the aldehyde group at the 4-position.
  • Purification : Column chromatography or recrystallization in ethanol ensures purity (>95% by HPLC) .

Q. How can the structure of 2-(Dimethylamino)-4-fluorobenzaldehyde be confirmed?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 3.0–3.2 ppm (dimethylamino protons) confirm functional groups.
    • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (N-CH₃ stretch).
  • X-ray crystallography : Resolves spatial arrangement, showing dihedral angles between substituents (e.g., ~78° between aromatic rings in similar aldehydes) .

Q. What safety precautions are essential when handling this compound?

  • Reactivity : The aldehyde group is air-sensitive; store under inert gas (N₂/Ar).
  • Toxicity : Limited toxicological data—use PPE (gloves, goggles) and work in a fume hood.
  • First aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult a specialist .

Advanced Research Questions

Q. How do the fluorine and dimethylamino groups influence the compound’s reactivity?

  • Electronic effects :
    • Fluorine (strong electron-withdrawing): Activates the benzene ring for electrophilic substitution at the para position.
    • Dimethylamino (electron-donating): Enhances nucleophilic reactivity at the aldehyde group.
  • Practical implications :
    • Facilitates nucleophilic substitutions (e.g., with amines to form Schiff bases).
    • Stabilizes intermediates in Pd-catalyzed cross-coupling reactions .

Q. What methodologies optimize reaction yields in derivatives synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings or NaBH₄ for selective aldehyde reduction to alcohols.
  • AI-driven retrosynthesis : Tools like Pistachio/Bkms_metabolic models predict viable pathways (e.g., one-step formylation with >80% yield) .

Q. How can computational chemistry aid in studying this compound’s interactions?

  • Density Functional Theory (DFT) : Models charge distribution, predicting sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Simulates binding to enzymes (e.g., cytochrome P450) to assess inhibition potential.
  • Lattice energy calculations : Predicts crystal packing behavior for polymorph screening .

Q. What advanced applications exist in radiochemistry or biomedicine?

  • Radiolabeling : The aldehyde group can conjugate with ¹⁸F for PET imaging probes. Example: [¹⁸F]-4-fluorobenzaldehyde labels chitosan nanoparticles for folate receptor targeting .
  • Enzyme inhibition : Acts as a scaffold for designing acetylcholinesterase inhibitors, leveraging fluorine’s electronegativity and dimethylamino’s solubility .

Q. How are structural discrepancies resolved in crystallographic studies?

  • High-resolution XRD : Identifies bond length anomalies (e.g., C-F = 1.34 Å vs. expected 1.39 Å).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., CH-π contacts at 2.8–3.1 Å) to explain packing motifs .

Q. What strategies mitigate competing reactions during derivatization?

  • Protecting groups : Temporarily block the aldehyde with ethylene glycol to prevent oxidation during amine substitutions.
  • Temperature control : Maintain ≤0°C for LiAlH₄ reductions to avoid over-reduction to methyl groups.
  • Kinetic vs. thermodynamic control : Adjust reaction time to favor mono-substitution over di-substitution .

Q. How does this compound compare to analogous benzaldehydes in biological assays?

  • Bioactivity : Higher logP (1.8 vs. 1.2 for non-fluorinated analogs) enhances membrane permeability.
  • Enzyme inhibition : Fluorine increases binding affinity (IC₅₀ = 12 μM vs. 25 μM for 4-dimethylaminobenzaldehyde in kinase assays) .

Tables

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Citation
Molecular weight167.18 g/molPubChem
Melting point98–102°CExperimental data
SolubilityDMSO: >50 mg/mLHPLC
LogP1.8DFT calculation

Q. Table 2: Common Synthetic Derivatives

DerivativeReaction TypeApplication
Schiff basesCondensation with aminesFluorescent probes
Benzyl alcoholsNaBH₄ reductionChiral synthesis
Carboxylic acidsKMnO₄ oxidationPolymer precursors

Notes

  • Contradictions : (PubChem) and 17 (industrial synthesis) agree on synthetic routes but differ in purity methods (column chromatography vs. gas chromatography).
  • Unresolved issues : Limited data on long-term stability under ambient conditions; further studies recommended.

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